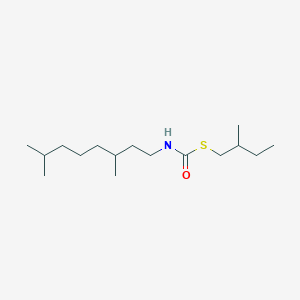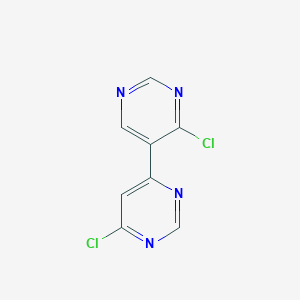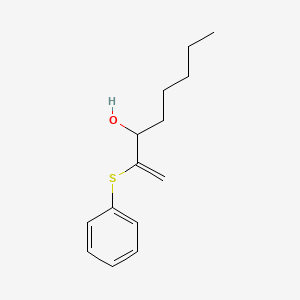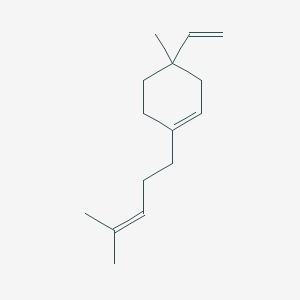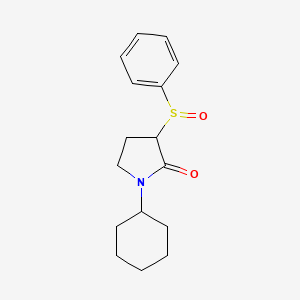![molecular formula C6H9NO8S B14497445 4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid CAS No. 65179-58-0](/img/structure/B14497445.png)
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid is an organic compound with the molecular formula C6H9NO6S It is characterized by the presence of carboxymethyl, amino, oxo, and sulfo functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid typically involves the introduction of carboxymethyl and amino groups to a suitable precursor. One common method involves the reaction of a suitable amino acid derivative with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Purification of the final product is typically achieved through crystallization or chromatography.
化学反应分析
Types of Reactions
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid involves its interaction with specific molecular targets. The carboxymethyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity. The sulfo group can also participate in ionic interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid: shares similarities with compounds such as:
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
属性
CAS 编号 |
65179-58-0 |
|---|---|
分子式 |
C6H9NO8S |
分子量 |
255.20 g/mol |
IUPAC 名称 |
4-(carboxymethylamino)-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C6H9NO8S/c8-4(7-2-5(9)10)1-3(6(11)12)16(13,14)15/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H,13,14,15) |
InChI 键 |
UJNUZVXPGPZGFK-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)O)S(=O)(=O)O)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





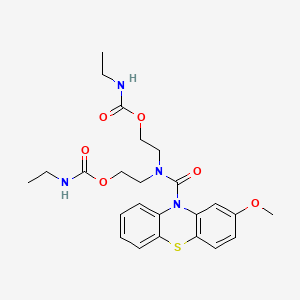
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
